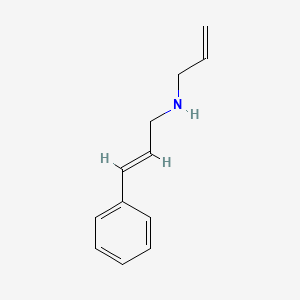

N-Allyl-3-phenylprop-2-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYILWXWVRMLOH-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Allyl-3-phenylprop-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-3-phenylprop-2-en-1-amine, also known as N-allylcinnamylamine, is an organic compound belonging to the family of allylic amines. Its structure incorporates a cinnamyl group, characterized by a phenyl ring attached to a propenyl chain, and an N-allyl substituent. While extensive experimental data for this specific molecule is limited in public scientific databases, its chemical properties and reactivity can be inferred from its constituent functional groups and the known chemistry of related cinnamylamine derivatives. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide provides a summary of the predicted chemical properties, a detailed potential synthesis protocol, and an overview of the expected chemical behavior of this compound.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-(prop-2-en-1-yl)-3-phenylprop-2-en-1-amine | - |

| Synonyms | N-allylcinnamylamine, N-cinnamyl-N-allylamine | [5] |

| Molecular Formula | C₁₂H₁₅N | Calculated |

| Molecular Weight | 173.26 g/mol | Calculated |

| Appearance | Expected to be a yellow oil | [6] |

| Canonical SMILES | C=CCNCC=CC1=CC=CC=C1 | - |

| InChI Key | InChIKey=... | (Not available) |

| CAS Number | (Not available) | [5] |

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the reductive amination of cinnamaldehyde with allylamine. This two-step, one-pot procedure involves the initial formation of an imine, followed by its reduction to the corresponding secondary amine.

Synthesis of this compound via Reductive Amination[6]

Materials:

-

Cinnamaldehyde (1 equivalent)

-

Allylamine (1 equivalent)

-

Chloroform (or another suitable solvent)

-

Sodium sulfate (Na₂SO₄)

-

Methanol

-

Sodium borohydride (NaBH₄) (2 equivalents)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1.2 M Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

Procedure:

-

Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1 equiv.), allylamine (1 equiv.), and chloroform.

-

Stir the reaction mixture at 60°C for approximately 4 hours.

-

Cool the mixture to room temperature and filter it over anhydrous sodium sulfate to remove any water formed.

-

Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.

-

Reduction of the Imine: Dissolve the crude imine intermediate in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (2 equiv.) portion-wise, while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of aqueous NaOH solution.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Acidify the residue with 1.2 M hydrochloric acid, followed by washing with diethyl ether (2 x 50 mL) to remove non-basic impurities.

-

Basify the aqueous layer with ammonium hydroxide.

-

Extract the product with dichloromethane (2 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the this compound product.

-

If necessary, the product can be further purified by flash column chromatography.

Mandatory Visualizations

Caption: Reductive amination workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been documented, the broader class of cinnamylamine and cinnamamide derivatives has been investigated for various pharmacological activities. These compounds are recognized for their antimicrobial properties against a range of bacteria and fungi.[1][2][4] The mechanism of action for some antifungal cinnamates involves interaction with ergosterol in the fungal plasma membrane and interference with the cell wall.[1]

The general structure of cinnamylamines is a recurring motif in various bioactive molecules. For instance, pharmaceutically important allylamines like naftifine are known antifungal agents.[7] The biological activity of these compounds is often attributed to their ability to interact with biological membranes or specific enzymes.

Given the structural similarities, it is plausible that this compound could exhibit antimicrobial properties. However, this would require experimental validation. The diagram below illustrates a generalized logical relationship of how cinnamylamine derivatives might exert their biological effects based on existing literature.

Caption: Hypothesized mechanism of action for potential antifungal activity.

Conclusion

This compound is a derivative of cinnamylamine for which detailed experimental characterization is not widely published. This guide provides a foundational understanding of its chemical nature based on established organic chemistry principles and data from related compounds. The outlined synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical properties, spectroscopic data, and to explore its potential biological activities, particularly as an antimicrobial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antimicrobial and Antioxidant Activities of Novel series of CinnamamideDerivatives having Morpholine Moiety | Semantic Scholar [semanticscholar.org]

- 3. ashdin.com [ashdin.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-cinnamyl-N-allylamine-Molbase [molbase.com]

- 6. rsc.org [rsc.org]

- 7. Allylamine - Wikipedia [en.wikipedia.org]

N-Allylcinnamylamine: A Technical Guide for Researchers

CAS Number: 86386-72-3

This technical guide provides a comprehensive overview of N-allylcinnamylamine, a molecule of interest in the fields of chemical synthesis and drug discovery. Due to the limited availability of direct research on N-allylcinnamylamine, this document also explores the characteristics of its parent compounds, cinnamylamine and allylamine, and its precursor, cinnamaldehyde, to offer a thorough understanding of its potential properties and applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 86386-72-3 | Molbase |

| Molecular Formula | C₁₂H₁₅N | Inferred |

| Molecular Weight | 173.25 g/mol | Inferred |

| Synonyms | N-cinnamyl-N-allylamine, N-allyl-3-phenyl-2-propen-1-amine | Molbase |

Synthesis and Experimental Protocols

Detailed synthetic procedures specifically for N-allylcinnamylamine are not extensively published. However, a general approach would involve the N-alkylation of allylamine with cinnamyl halide or a reductive amination of cinnamaldehyde with allylamine. A biotechnological approach for the synthesis of the parent compound, cinnamylamine, has been documented and provides a valuable experimental framework.

Biosynthesis of Cinnamylamine in E. coli

A potential route for the production of the cinnamylamine backbone involves a whole-cell biocatalytic process using engineered Escherichia coli. This method offers an environmentally friendly alternative to traditional chemical synthesis.

Experimental Protocol: Whole-Cell Biocatalysis for Cinnamylamine Production

-

Strain Preparation: An E. coli strain is engineered to express a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA). The CAR converts cinnamic acid to cinnamaldehyde, and the ω-TA subsequently converts cinnamaldehyde to cinnamylamine. To prevent the reduction of cinnamaldehyde to cinnamyl alcohol, genes encoding for relevant endogenous alcohol dehydrogenases may be knocked out.

-

Culture and Induction: The engineered E. coli is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).

-

Whole-Cell Bioconversion:

-

The induced cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The cell pellet is resuspended in the reaction buffer containing the substrate (cinnamic acid), a co-substrate for the transaminase (e.g., L-alanine), and necessary cofactors (e.g., pyridoxal-5'-phosphate for the ω-TA).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

-

Product Extraction and Analysis:

-

After the reaction, the mixture is centrifuged to separate the cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried (e.g., over anhydrous sodium sulfate) and concentrated under reduced pressure.

-

The product (cinnamylamine) is then purified using techniques such as column chromatography and analyzed by methods like HPLC and GC-MS to confirm its identity and purity.

-

Biosynthesis of Cinnamylamine Workflow

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for N-allylcinnamylamine, the activities of its precursor, cinnamaldehyde, and the general pharmacology of allylamines provide a strong basis for predicting its potential therapeutic effects.

Insights from Cinnamaldehyde: Anticancer and Angiogenesis Modulation

Cinnamaldehyde has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells and modulating angiogenesis (the formation of new blood vessels).

Apoptosis Induction: Cinnamaldehyde can trigger apoptosis through the intrinsic and extrinsic pathways. It has been shown to increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This activates a cascade of caspases, ultimately leading to cell death. Furthermore, cinnamaldehyde can influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.[1][2][3]

References

- 1. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of N-Allyl-3-phenylprop-2-en-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for N-Allyl-3-phenylprop-2-en-1-amine, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document compiles predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and structurally similar compounds. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of cinnamylamine derivatives.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl protons (C₆H₅) |

| ~6.55 | d | 1H | Cinnamyl vinyl proton (C₆H₅-CH=) |

| ~6.30 | dt | 1H | Cinnamyl vinyl proton (=CH-CH₂) |

| ~5.90 | m | 1H | Allyl vinyl proton (-CH=CH₂) |

| ~5.20 | dd | 1H | Allyl terminal vinyl proton (=CH₂, cis) |

| ~5.10 | dd | 1H | Allyl terminal vinyl proton (=CH₂, trans) |

| ~3.40 | d | 2H | Cinnamyl methylene protons (-CH₂-N) |

| ~3.25 | d | 2H | Allyl methylene protons (N-CH₂-CH=) |

| ~1.50 | br s | 1H | Amine proton (NH) |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) for the vinyl protons are expected to be in the range of 6-16 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | Phenyl quaternary carbon (C-1') |

| ~135.0 | Allyl vinyl carbon (-CH=) |

| ~132.0 | Cinnamyl vinyl carbon (C₆H₅-CH=) |

| ~129.0 | Cinnamyl vinyl carbon (=CH-CH₂) |

| ~128.5 | Phenyl carbons (C-3', C-5') |

| ~127.5 | Phenyl carbon (C-4') |

| ~126.5 | Phenyl carbons (C-2', C-6') |

| ~117.0 | Allyl terminal vinyl carbon (=CH₂) |

| ~53.0 | Allyl methylene carbon (N-CH₂-) |

| ~51.0 | Cinnamyl methylene carbon (-CH₂-N) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for its secondary amine, alkene, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Weak-Medium | N-H stretch (secondary amine)[1] |

| ~3080-3010 | Medium | =C-H stretch (alkene and aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (allyl) |

| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1580-1650 | Medium | N-H bend (secondary amine)[1] |

| ~965 | Strong | =C-H bend (trans-alkene, out-of-plane) |

| ~910, 990 | Strong | =C-H bend (allyl, out-of-plane) |

| ~690, 750 | Strong | C-H bend (monosubstituted benzene, out-of-plane) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 132 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 117 | [C₉H₉]⁺ (Cinnamyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The synthesis of this compound can be achieved via reductive amination of cinnamaldehyde with allylamine.

Synthesis of this compound

Materials:

-

Cinnamaldehyde

-

Allylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a stir bar, dissolve cinnamaldehyde (1.0 eq) in methanol. Add allylamine (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step, one-pot synthesis of this compound from cinnamaldehyde and allylamine.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectral Data

The interpretation of the compound's structure is based on the correlation of different spectral data.

Caption: Interrelation of spectral data for structural elucidation.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of N-allylcinnamylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-allylcinnamylamine and its derivatives. Due to the absence of published experimental spectra for N-allylcinnamylamine in the searched literature, this guide presents a comprehensive prediction based on data from closely related analogs and foundational principles of NMR spectroscopy. It also includes a detailed experimental protocol for the synthesis of the parent compound and visual diagrams to illustrate key processes.

Predicted NMR Data for N-allylcinnamylamine

The structure of N-allylcinnamylamine combines a cinnamyl group and an allyl group attached to a nitrogen atom. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar compounds, including N-cinnamylaniline and N-butyl-N-cinnamylamine[1].

Table 1: Predicted ¹H NMR Data for N-allylcinnamylamine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl-H |

| ~6.55 | d | 1H | =CH-Ph |

| ~6.25 | dt | 1H | -CH=CH₂ (allyl) |

| ~5.90 | m | 1H | N-CH₂-CH= |

| ~5.20 | d | 1H | =CH₂ (allyl, trans) |

| ~5.10 | d | 1H | =CH₂ (allyl, cis) |

| ~3.30 | d | 2H | N-CH₂-CH=CH |

| ~3.20 | d | 2H | N-CH₂-CH=CH₂ |

| ~1.50 | br s | 1H | N-H (if secondary amine) |

Note: For the tertiary amine N,N-diallylcinnamylamine, the N-H signal would be absent, and the integration of the allyl protons would be doubled.

Table 2: Predicted ¹³C NMR Data for N-allylcinnamylamine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Phenyl C (quaternary) |

| ~135 | -CH=CH₂ (allyl) |

| ~132 | =CH-Ph |

| ~128.5 | Phenyl CH (ortho, meta) |

| ~127.5 | Phenyl CH (para) |

| ~128 | N-CH₂-CH= |

| ~126 | =CH-Ph |

| ~117 | =CH₂ (allyl) |

| ~57 | N-CH₂-CH=CH |

| ~54 | N-CH₂-CH=CH₂ |

Influence of Substituents on NMR Spectra

Substitution on the phenyl ring of the cinnamyl moiety will predictably alter the chemical shifts of the aromatic protons and carbons.

-

Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃, particularly at the para position, will shield the aromatic protons and carbons, causing an upfield shift (lower ppm values).

-

Electron-Wdthdrawing Groups (EWGs) like -NO₂ or -Cl will deshield the aromatic nuclei, resulting in a downfield shift (higher ppm values). These effects are most pronounced for the protons and carbons ortho and para to the substituent.

Experimental Protocols

3.1. Synthesis of N-allylcinnamylamine

This protocol describes the N-alkylation of cinnamylamine with allyl bromide.

Materials:

-

Cinnamylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

To a solution of cinnamylamine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid base and wash it with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain pure N-allylcinnamylamine.

3.2. NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified N-allylcinnamylamine derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved with 2D NMR techniques such as COSY, HSQC, and HMBC.

Visual Diagrams

Caption: Workflow for the synthesis and characterization of N-allylcinnamylamine.

Caption: Key structural fragments of N-allylcinnamylamine and their expected NMR regions.

References

Unraveling the Fragmentation Fingerprints of N-Allyl Amines in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and fragmentation patterns of N-allyl amines when subjected to mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of N-allyl amine-containing compounds in various scientific disciplines, including drug discovery and development. This document outlines the primary fragmentation mechanisms, presents quantitative data for representative molecules, and provides detailed experimental protocols for their analysis.

Core Fragmentation Mechanisms of N-Allyl Amines

The mass spectral fragmentation of N-allyl amines is primarily governed by the presence of the nitrogen atom and the allyl group. The nitrogen atom, with its lone pair of electrons, directs the initial ionization and subsequent fragmentation. The allyl group, containing a reactive double bond, introduces unique fragmentation pathways alongside the typical amine fragmentation routes.

Upon electron ionization (EI), a radical cation (molecular ion, M•+) is formed, typically by the loss of a non-bonding electron from the nitrogen atom. The subsequent fragmentation of this molecular ion is dominated by several key pathways:

-

Alpha-Cleavage: This is a characteristic fragmentation for amines where the bond beta to the nitrogen atom is cleaved.[1] For N-allyl amines, this involves the cleavage of the C-C bond adjacent to the nitrogen on the substituent other than the allyl group. The largest alkyl group is preferentially lost as a radical, leading to the formation of a resonance-stabilized iminium cation.[2]

-

Allylic Cleavage: The presence of the double bond in the allyl group facilitates cleavage at the allylic position (the C-C bond beta to the double bond). This results in the formation of a stable allyl cation or a neutral allyl radical, depending on which fragment retains the charge.

-

Retro-Diels-Alder (RDA) Reaction: In cyclic N-allyl amines, a retro-Diels-Alder reaction can occur, leading to the concerted cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.[3][4] This fragmentation pathway is particularly useful for identifying cyclic structures.

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the N-allyl amine contains a transferable gamma-hydrogen atom relative to a suitable acceptor site.[5][6] This involves the transfer of a hydrogen atom to the nitrogen or another acceptor atom, followed by the elimination of a neutral molecule.

These fragmentation pathways often occur in competition, and the relative abundance of the resulting fragment ions depends on the specific structure of the N-allyl amine and the ionization conditions.

Visualization of a Primary Fragmentation Pathway

The following diagram illustrates a plausible primary fragmentation pathway for a generic N-allyl amine upon electron ionization, focusing on alpha-cleavage.

Caption: Proposed alpha-cleavage fragmentation of an N-allyl amine.

Quantitative Fragmentation Data

The following tables summarize the quantitative mass spectrometry data for two representative N-allyl amines: N-allylaniline and N-allyl-N-methylaniline. The data is presented as the mass-to-charge ratio (m/z) and the relative abundance of the major fragment ions observed in their electron ionization mass spectra.

Table 1: Mass Spectrometry Fragmentation Data for N-Allylaniline

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 133 | 100 | [M]•+ (Molecular Ion) |

| 132 | 85 | [M-H]•+ |

| 106 | 50 | [M-C2H3]•+ |

| 93 | 40 | [M-C3H4]•+ |

| 77 | 35 | [C6H5]•+ |

Table 2: Mass Spectrometry Fragmentation Data for N-Allyl-N-methylaniline

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 147 | 73 | [M]•+ (Molecular Ion) |

| 120 | 100 | [M-C2H3]•+ |

| 106 | 15 | [M-C3H5]•+ |

| 77 | 30 | [C6H5]•+ |

Experimental Protocols

The following provides a detailed methodology for the analysis of N-allyl amines using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of the N-allyl amine standard at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.[7]

-

Sample Dilution: For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[7]

-

Solvent Selection: Ensure that the solvent used is compatible with GC-MS analysis (e.g., hexane, ethyl acetate, dichloromethane). Avoid non-volatile solvents or aqueous solutions without prior extraction.[7]

-

Vial Preparation: Transfer the final diluted sample into a 1.5 mL glass autosampler vial. Ensure there is no particulate matter in the sample.[7]

2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890A GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

-

Injector Temperature: 250 °C.[9]

-

Injection Mode: Splitless injection (1 µL).[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 15 °C/min.[10]

-

Hold at 240 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5975C MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.[9]

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.[10]

-

Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

This guide provides a foundational understanding of the mass spectrometric behavior of N-allyl amines. For specific applications, optimization of the experimental parameters may be necessary to achieve the desired sensitivity and resolution. The provided fragmentation mechanisms and data serve as a valuable reference for the identification and structural characterization of this important class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 4. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Ascending Trajectory of Cinnamylamine Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamylamine derivatives, a class of organic compounds synthesized from cinnamaldehyde, are rapidly emerging as a focal point in medicinal chemistry. Their versatile scaffold allows for a multitude of substitutions, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the antimicrobial, anticancer, and neuroprotective properties of these promising compounds. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in their drug discovery and development endeavors.

Antimicrobial Activity of Cinnamylamine Derivatives

Cinnamylamine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The core of their antimicrobial action often lies in the disruption of essential cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cinnamylamine derivatives against different microbial strains, providing a comparative look at their efficacy.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Cinnamaldehyde Analog 4 | Acinetobacter baumannii ATCC 19606 | 32 | [1] |

| Cinnamaldehyde Analog 6 | Acinetobacter baumannii ATCC 19606 | 64 | [1] |

| Cinnamaldehyde Analog 1 | Acinetobacter baumannii ATCC 19606 | >256 | [1] |

| Cinnamaldehyde Analog 2 | Acinetobacter baumannii ATCC 19606 | 128 | [1] |

| Cinnamaldehyde Analog 3 | Acinetobacter baumannii ATCC 19606 | 128 | [1] |

| Cinnamaldehyde Analog 5 | Acinetobacter baumannii ATCC 19606 | 256 | [1] |

| Cinnamaldehyde Analog 6 | MRSA ATCC 43300 | 64 | [1] |

| Cinnamaldehyde Derivatives 3, 6, 7, 8 | Staphylococcus aureus ATCC25923 | < 1 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Cinnamylamine derivative stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the cinnamylamine derivative in a suitable solvent.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing antimicrobial concentrations.

-

-

Inoculum Preparation:

-

Grow the test microorganism in an appropriate broth to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Mechanism of Action: Inhibition of FtsZ

A key antimicrobial mechanism for cinnamaldehyde and its derivatives is the inhibition of the bacterial cell division protein FtsZ.[2][5][6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.

References

- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Cinnamylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for N-substituted cinnamylamines, a versatile class of compounds with a range of biological activities. This document details their molecular targets, the signaling pathways they modulate, and the experimental protocols used to elucidate these mechanisms. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

N-substituted cinnamylamines are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom, which is further substituted. This structural motif has proven to be a privileged scaffold in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications. The biological activity of these compounds is largely determined by the nature of the substituents on the nitrogen atom and the cinnamyl moiety. This guide explores two primary mechanisms of action: inhibition of the fungal enzyme squalene epoxidase and modulation of various G-protein coupled receptors (GPCRs).

Mechanism of Action I: Inhibition of Squalene Epoxidase

A prominent subclass of N-substituted cinnamylamines, the allylamines, function as potent antifungal agents. Their mechanism of action is the specific, non-competitive inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, impairing its normal function and hindering fungal growth.

-

Accumulation of Squalene: The blockage of the pathway causes a toxic intracellular accumulation of the substrate, squalene. High levels of squalene are detrimental to the cell, leading to increased membrane permeability and disruption of cellular processes, ultimately resulting in cell death.[1][2][3]

This mechanism confers a fungicidal action against many dermatophytes and a fungistatic action against yeasts, depending on the species.[2]

Quantitative Data: Squalene Epoxidase Inhibition

The inhibitory potency of N-substituted cinnamylamines against squalene epoxidase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Compound | Fungal Species | Target Enzyme | Ki (nM) | Reference |

| Terbinafine | Candida albicans | Squalene Epoxidase | 30 | [2] |

Note: Terbinafine is a potent non-competitive inhibitor of fungal squalene epoxidase, while its inhibition of the mammalian counterpart is significantly weaker (Ki = 77 µM for rat liver squalene epoxidase), highlighting its selectivity.[2]

Signaling and Metabolic Pathway Diagram

Caption: Inhibition of squalene epoxidase by N-substituted cinnamylamines disrupts the ergosterol biosynthesis pathway.

Experimental Protocol: In Vitro Squalene Epoxidase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against squalene epoxidase.

1. Preparation of Microsomes:

-

Grow the fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus) to the late logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Disrupt the cells using a method such as a glass bead mill or French press.

-

Prepare whole-cell extracts by centrifugation to remove cell debris. The supernatant containing the microsomal fraction where squalene epoxidase is located is then used.

2. Assay Reaction:

-

The reaction mixture should contain the microsomal preparation, a buffer (e.g., 20 mM Tris-HCl, pH 7.4), and necessary cofactors such as FAD and a reducing agent (e.g., NADPH) with a regenerating system.

-

Add the N-substituted cinnamylamine test compound at various concentrations.

-

Initiate the reaction by adding the substrate, radiolabeled or unlabeled squalene.

3. Incubation and Extraction:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).

4. Analysis:

-

Separate the substrate (squalene) from the product (2,3-epoxysqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

If using a radiolabeled substrate, quantify the amount of product formed by scintillation counting.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Caption: Experimental workflow for the in vitro squalene epoxidase inhibition assay.

Mechanism of Action II: Modulation of G-Protein Coupled Receptors (GPCRs)

Many N-substituted cinnamylamines exert their pharmacological effects by interacting with GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. These compounds can act as agonists, antagonists, or inverse agonists at various GPCR subtypes, including opioid, histamine, dopamine, and serotonin receptors.

Opioid Receptor Modulation

Certain N-substituted cinnamylamines have been identified as modulators of opioid receptors, which are key targets for pain management. These compounds can exhibit selectivity for mu (µ), delta (δ), or kappa (κ) opioid receptors and can function as either antagonists (blocking the receptor) or agonists (activating the receptor).[4][5]

The binding affinities of these compounds for opioid receptors are determined through radioligand binding assays and are expressed as inhibitor constants (Ki).

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Functional Activity | Reference |

| 28f | 1.1 | >1000 | >1000 | MOR Antagonist | [4][5] |

| 13h | >1000 | >1000 | 120 | KOR Agonist | [4][5] |

| 28g | 2.5 | >1000 | >1000 | MOR Antagonist | [4][5] |

| 26b | 0.9 | >1000 | >1000 | MOR Antagonist | [4][5] |

| 13l | >1000 | >1000 | 80 | KOR Agonist | [4][5] |

| 11b | >1000 | >1000 | 100 | KOR Agonist | [4][5] |

Opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, they trigger a conformational change that leads to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as the MAPK/ERK pathway.[6][7][8][9][10] An antagonist will bind to the receptor but will not induce these downstream signaling events and will block the binding of endogenous or exogenous agonists.[11][12]

Caption: Opioid receptor signaling pathways modulated by N-substituted cinnamylamine agonists and antagonists.

Histamine, Dopamine, and Serotonin Receptor Modulation

Other N-substituted cinnamylamines, such as cinnarizine and flunarizine, are known to interact with other GPCRs, contributing to their therapeutic effects.[2][3][13][14][15]

-

Cinnarizine: This compound is a piperazine derivative that acts as a histamine H1 receptor antagonist and a calcium channel blocker.[2][3][14] Its antihistaminic action contributes to its use in treating vertigo and motion sickness.[2][13] It also has reported activity at dopamine D2 receptors.[14]

-

Flunarizine: Structurally related to cinnarizine, flunarizine also functions as a selective calcium channel blocker and has histamine H1 blocking activity.[1][15][16][17]

-

Arylpiperazine Derivatives: Studies have shown that 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives exhibit high affinity for dopamine D2 receptors and low to moderate affinity for serotonin 5-HT1A and 5-HT2A receptors, positioning them as potential atypical antipsychotics.[8]

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High Affinity | Low to Moderate Affinity | Low to Moderate Affinity | [8] |

Note: Specific Ki values for a range of derivatives are available in the cited literature. For flunarizine, a Ki of approximately 86 nM for H1 receptors has been reported.[10]

-

Histamine H1 Receptor: This is a Gq/11-coupled receptor. Antagonism by compounds like cinnarizine blocks the histamine-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blocks the downstream release of intracellular calcium and activation of protein kinase C (PKC), mitigating allergic and inflammatory responses.[18]

-

Dopamine D2 Receptor: This is a Gi/o-coupled receptor. Antagonism blocks the dopamine-induced inhibition of adenylyl cyclase, thus preventing the decrease in cAMP levels. This is a key mechanism for the action of many antipsychotic drugs.

-

Serotonin 5-HT2A Receptor: This is a Gq/11-coupled receptor. Antagonism blocks serotonin-induced activation of the PLC-IP3-DAG pathway, similar to H1 receptor antagonism.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 5. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cinnarizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-Allyl-3-phenylprop-2-en-1-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on "N-Allyl-3-phenylprop-2-en-1-amine" is limited in publicly available literature. This guide summarizes the potential therapeutic targets based on the well-documented activities of its core chemical scaffold, cinnamylamine (3-phenylprop-2-en-1-amine), and its numerous derivatives. The N-allyl modification may influence the potency, selectivity, and pharmacokinetic properties of the parent compound.

Introduction

This compound belongs to the family of cinnamylamine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. The core structure, a phenyl ring attached to a propenamine chain, serves as a versatile scaffold for modifications that can tune its interaction with various biological targets. This document provides an in-depth overview of the potential therapeutic targets of this compound class, supported by data from preclinical studies on related molecules.

Potential Therapeutic Areas and Molecular Targets

The cinnamylamine scaffold has been shown to interact with a diverse range of biological targets, suggesting its potential application in several therapeutic areas, including neuroscience, inflammation, infectious diseases, and oncology.

Central and Peripheral Nervous System Disorders

Cinnamamide and cinnamylamine derivatives have shown promise in modulating the activity of several key targets in the nervous system.[1]

Key Targets in the Nervous System:

-

GABA-A Receptors: Positive allosteric modulation of GABA-A receptors can lead to anxiolytic, sedative, and anticonvulsant effects.

-

NMDA Receptors: Antagonism of NMDA receptors is a strategy for neuroprotection in conditions like stroke and traumatic brain injury.

-

Transient Receptor Potential (TRP) Cation Channels: Modulation of TRP channels, such as TRPA1, is being explored for the treatment of pain and inflammation.[2]

-

Voltage-Gated Potassium Channels: These channels are involved in regulating neuronal excitability and are targets for anticonvulsant drugs.

-

Histone Deacetylases (HDACs): HDAC inhibitors have shown neuroprotective and cognitive-enhancing effects.

-

Opioid Receptors: Agonism at opioid receptors is a well-established mechanism for analgesia.

-

Histamine H3 Receptors: Antagonism of H3 receptors can promote wakefulness and enhance cognitive function.

Quantitative Data on CNS Activity of Cinnamamide Derivatives:

| Compound Class | Target | Assay Type | Measured Activity | Reference |

| Cinnamamides | GABA-A Receptors | Electrophysiology | Potentiation of GABA-induced currents | [1] |

| Cinnamamides | NMDA Receptors | Binding Assay | Antagonistic activity | [1] |

| Cinnamamides | TRP Channels | Calcium Imaging | Modulation of channel activity | [1] |

| Cinnamamides | HDACs | Enzymatic Assay | Inhibitory activity | [1] |

Inflammation and Immune Modulation

A significant body of research points to the anti-inflammatory properties of cinnamyl-containing compounds. A key mechanism involves the inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Signaling Pathway of TLR4/MyD88/NF-κB Inhibition:

Caption: Inhibition of the TLR4-MyD88 interaction by cinnamyl derivatives, preventing downstream NF-κB activation.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |

| 9-cinnamyl-9H-purine derivative (5e) | Nitric Oxide Production | LPS-induced macrophages | IC50: 6.4 µM | [3] |

| 9-cinnamyl-9H-purine derivative (5e) | TLR4-MyD88 Interaction | In vitro assay | Effective inhibition | [3] |

Antimicrobial Activity

Various derivatives of the cinnamyl scaffold have demonstrated potent activity against a range of microbial pathogens.

Summary of Antimicrobial Activity:

| Compound Class | Organism | MIC (µM) | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (including MRSA) | 22.27 | [4] |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (including MRSA) | 27.47 | [4] |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [4] |

| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | Bipolaris sorokiniana | 16.58 | [4] |

The allylamine class of compounds, to which this compound belongs, includes the well-known antifungal drug Naftifine.[5] The likely mechanism of action for antifungal activity is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Proposed Antifungal Mechanism of Action Workflow:

References

- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic improvement of cinnamylamine production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-allylcinnamylamine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinnamylamine and its derivatives are recognized as valuable precursors in the synthesis of various bioactive substances with applications ranging from antibacterial and antiviral to anticancer agents. The core structure provides a versatile backbone for chemical modification to modulate pharmacological activity. The prediction of a molecule's biological activity through computational, or in silico, methods is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.

This guide provides a detailed framework for the in silico prediction of the bioactivity of N-allylcinnamylamine, focusing on its potential interaction with monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters and a well-established target for the treatment of neurological disorders.[1] The workflow encompasses ligand and target preparation, molecular docking, and quantitative structure-activity relationship (QSAR) modeling.

Predicted Bioactivity and Signaling Pathway

Based on the structural features of N-allylcinnamylamine and the known activities of related compounds, a primary predicted bioactivity is the inhibition of monoamine oxidase (MAO). MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A, in particular, is a therapeutic strategy for depression and other mood disorders.[1]

Predicted Signaling Pathway: Modulation of Monoaminergic Neurotransmission

Inhibition of MAO-A by a compound like N-allylcinnamylamine would lead to an increase in the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This, in turn, enhances the amount of neurotransmitter packaged into synaptic vesicles and subsequently released into the synaptic cleft, leading to prolonged activation of postsynaptic receptors.

Quantitative Data on Related Compounds

While specific experimental data for N-allylcinnamylamine is limited, the bioactivity of structurally related cinnamamide and cinnamyl derivatives has been reported in the literature. The following table summarizes the inhibitory concentrations (IC50) of some of these compounds against various targets, providing a context for the potential potency of N-allylcinnamylamine.

| Compound Class | Specific Compound Example | Target | Bioactivity (IC50) | Reference |

| Cinnamyl-N-hydroxyamides | 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide | HDAC1-B | 36 nM | [3] |

| Cinnamyl-N-hydroxyamides | 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide | HDAC1-A | 42 nM | [3] |

| 3-Arylcoumarin Derivatives | Compound 4m | Acetylcholinesterase (AChE) | 0.091 µM | [4] |

| 3-Arylcoumarin Derivatives | Compound 4k | Butyrylcholinesterase (BuChE) | 0.559 µM | [4] |

| Cinnamide-Fluorinated Derivatives | Imidazolone derivative 6 | HepG2 liver cancer cells | 4.23 µM | [5] |

| Piperine Derivatives | Piperic acid N-propyl amide | MAO-B | 45 nM | [6] |

| Piperine Derivatives | Piperic acid N-propyl amide | MAO-A | 3.66 µM | [6] |

| Isoquinoline Alkaloids | Avicine | MAO-A | 0.41 µM | [6] |

| Isoquinoline Alkaloids | Chelerythrine | MAO-A | 0.55 µM | [6] |

In Silico Prediction Workflow

The following sections detail a hypothetical experimental protocol for the in silico prediction of N-allylcinnamylamine's bioactivity as a MAO-A inhibitor.

Experimental Protocols

-

2D Structure Generation: Draw the 2D chemical structure of N-allylcinnamylamine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Conversion: Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., Open Babel, MOE).

-

Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using molecular mechanics force fields such as MMFF94 or AMBER. The resulting structure should be saved in a suitable format (e.g., .mol2, .pdbqt).

-

Protein Structure Retrieval: Download the crystal structure of human monoamine oxidase A (MAO-A) from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2BXR.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or the FAD cofactor.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a protein preparation utility (e.g., PDB2PQR, H++ server).

-

Grid Box Definition: Define the binding site for the docking simulation. This is typically a grid box centered on the active site of the enzyme, which can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports.

-

Docking Software: Utilize a molecular docking program such as AutoDock Vina to predict the binding conformation and affinity of N-allylcinnamylamine to the active site of MAO-A.

-

Configuration: Set up the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search algorithm.

-

Execution: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Binding Affinity: The primary quantitative output is the binding affinity. A more negative value indicates a stronger predicted binding.

-

Pose Analysis: Visually inspect the top-ranked binding poses using a molecular visualization tool (e.g., PyMOL, VMD). Analyze the key interactions between N-allylcinnamylamine and the amino acid residues in the MAO-A active site. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.

-

Comparison with Known Inhibitors: Compare the predicted binding mode and affinity of N-allylcinnamylamine with those of known MAO-A inhibitors to assess its potential as a novel inhibitor.

-

Dataset Curation: Compile a dataset of known MAO-A inhibitors with their experimentally determined IC50 values.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a QSAR model that correlates the molecular descriptors with the biological activity.

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Prediction for N-allylcinnamylamine: Use the validated QSAR model to predict the MAO-A inhibitory activity of N-allylcinnamylamine based on its calculated molecular descriptors.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-allylcinnamylamine, with a focus on its potential as a monoamine oxidase inhibitor. While experimental data for this specific compound is not widely available, the methodologies outlined here, including ligand and target preparation, molecular docking, and QSAR modeling, represent a standard and effective approach in modern computational drug discovery. The application of these techniques can provide valuable insights into the potential pharmacological profile of N-allylcinnamylamine and guide future experimental investigations. The provided workflows and data on related compounds serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Cinnamamide Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cinnamamide scaffold, a versatile and privileged structure in medicinal chemistry, has garnered significant attention for its wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnamamide derivatives, offering a valuable resource for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a comprehensive understanding of this important class of compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of cinnamamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and antimicrobial activities.

Anticancer Activity of Cinnamamide Derivatives

The anticancer potential of cinnamamide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.

| Compound ID/Structure | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1: N-(4-phenylthiazol-2-yl)cinnamamides | [1] | |||

| 8f | 4-Fluorophenyl on thiazole | Jurkat | 0.035 | [1] |

| K562 | < 1 | [1] | ||

| Bel7402 | < 1 | [1] | ||

| A549 | < 1 | [1] | ||

| Series 2: N-Hydroxycinnamamide-based HDAC Inhibitors | [2][3] | |||

| 11r | Complex cap group | U937 | 0.012 | [2][3] |

| HEL | 0.015 | [2][3] | ||

| KG1 | 0.021 | [2][3] | ||

| Series 3: N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | [4] | |||

| 16c | 4-Chlorocinnamoyl | HeLa | < 10 | [4] |

| 16d | 4-Nitrocinnamoyl | HeLa | < 10 | [4] |

| 17a | Cinnamoyl, different sulfonyl substitution | HeLa | < 10 | [4] |

| 17d | 4-Nitrocinnamoyl, different sulfonyl substitution | HeLa | < 10 | [4] |

| Series 4: Cinnamide-Fluorinated Derivatives | [5] | |||

| 6 | Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 | 4.23 | [5] |

| Series 5: Antioxidant/Anti-Inflammatory Aryl-Acetic and Hydroxamic Acids | [6] | |||

| 4ii | Cinnamic acid derivative | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | Low activity | [6] |

| Series 6: Curcumin Derivatives | [7] | |||

| - | Various substituted benzaldehydes and piperidones | P388 | - | [7] |

SAR Insights for Anticancer Activity:

-

Amide Substituents: The introduction of bulky and heterocyclic moieties on the amide nitrogen, such as the 4-phenylthiazol-2-yl group, can significantly enhance anticancer activity.[1]

-

Hydroxamic Acid Moiety: N-hydroxycinnamamide derivatives have shown potent histone deacetylase (HDAC) inhibitory activity, a key mechanism for their anticancer effects.[2][3]

-

Phenyl Ring Substituents: The nature and position of substituents on the cinnamoyl phenyl ring play a crucial role. Electron-withdrawing groups like nitro and chloro can contribute to enhanced cytotoxicity.[4]

-

Fluorination: The incorporation of fluorine atoms can modulate the electronic properties and metabolic stability of the molecule, leading to improved anticancer potency.[5]

Antimicrobial Activity of Cinnamamide Derivatives

Cinnamamide derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of their antimicrobial efficacy.

| Compound ID/Structure | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Series 1: Antibiotic Potentiators for MRSA | [8] | |||

| 6, 12-17 | para-Chloro or para-trifluoromethyl on phenyl ring, N-methyl amide | Staphylococcus aureus (MRSA252) | 2-4 (potentiates oxacillin) | [8] |

| Series 2: N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | [9] | |||

| 16b, 16c, 16d, 17a, 17c | Varied cinnamoyl and sulfonyl substitutions | Staphylococcus sp. | 1-2 | [9] |

| Enterococcus sp. | 1-2 | [9] | ||

| Series 3: Synthetic Cinnamides and Cinnamates | [10][11] | |||

| 18 | 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | 458.15 µM | [10][11] |

| 9 | decyl cinnamate | S. aureus (ATCC-35903) | 550.96 µM | [10][11] |

| 6 | butyl cinnamate | Candida albicans (ATCC-76485) | 626.62 µM | [10][11] |

SAR Insights for Antimicrobial Activity:

-

Phenyl Ring Substituents: For antibiotic potentiation against MRSA, electron-withdrawing groups at the para position of the phenyl ring are beneficial.[8]

-

Amide Substituents: Simple N-alkylation, such as N-methyl, appears to be favorable for the antibiotic-potentiating activity.[8]

-

Hybrid Molecules: Combining the cinnamamide scaffold with other pharmacophores, like sulfonamides, can lead to potent broad-spectrum antimicrobial agents.[9]

-

Lipophilicity: The length of the alkyl chain in cinnamoyl esters influences antifungal activity, with butyl cinnamate showing high potency.[10][11] For antibacterial activity, the presence of a lipophilic group like isopropyl on the benzylamide moiety enhances efficacy.[10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. This section outlines the methodologies for the synthesis of cinnamamide derivatives and their biological evaluation.

General Synthesis of N-Substituted Cinnamamide Derivatives

A common and effective method for the synthesis of N-substituted cinnamamides involves the reaction of a cinnamoyl chloride with a primary or secondary amine.[12][13]

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Substituted amine (primary or secondary)

-

Pyridine

-

Acetone (or other suitable aprotic solvent)

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Synthesis of Cinnamoyl Chloride:

-

In a round-bottom flask, add cinnamic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (e.g., 4 equivalents) under a fume hood.

-

Reflux the mixture for approximately 2-5 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting cinnamoyl chloride is often used in the next step without further purification.[12][13]

-

-

Amidation Reaction:

-

Dissolve the substituted amine (1 equivalent) and pyridine (1 equivalent) in acetone in a separate flask.

-

Cool the amine solution in an ice bath to 0°C.

-

Dissolve the crude cinnamoyl chloride in a minimal amount of acetone.

-

Add the cinnamoyl chloride solution dropwise to the cooled amine solution with constant stirring.

-

Continue stirring the reaction mixture at 0°C for a specified time (e.g., 30 minutes to a few hours), and then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted cinnamamide derivative.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is widely employed to determine the cytotoxic effects of potential anticancer compounds.[14][15][16][17]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Cinnamamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the cinnamamide derivatives in culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cinnamamide derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antimicrobial agent)

-

Negative control (broth and solvent only)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of the cinnamamide derivatives in the broth medium to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Further dilute the standardized inoculum in broth to achieve the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which cinnamamide derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

Nrf2-Mediated Antioxidant Response

Several cinnamamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant defenses.[22][23]

References

- 1. woah.org [woah.org]

- 2. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dataset of curcumin derivatives for QSAR modeling of anti cancer against P388 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashdin.com [ashdin.com]

- 13. ashdin.com [ashdin.com]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Broth microdilution susceptibility testing. [bio-protocol.org]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]